2-benzyl-N,N-diethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
2-benzyl-N,N-diethyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a benzyl group, and a carboxamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-N,N-diethyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: The core structure can be synthesized through a condensation reaction between thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl chloride.
Formation of the Carboxamide Group: The carboxamide functional group is typically introduced through a condensation reaction with appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-N,N-diethyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-benzyl-N,N-diethyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-benzyl-N,N-diethyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine
- N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides
Uniqueness
2-benzyl-N,N-diethyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thieno[2,3-d]pyrimidine core with a benzyl group and a carboxamide functional group sets it apart from other similar compounds.
Properties
Molecular Formula |
C19H21N3O2S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-benzyl-N,N-diethyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H21N3O2S/c1-4-22(5-2)19(24)16-12(3)15-17(23)20-14(21-18(15)25-16)11-13-9-7-6-8-10-13/h6-10H,4-5,11H2,1-3H3,(H,20,21,23) |
InChI Key |
MHVIYOQNFDBKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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